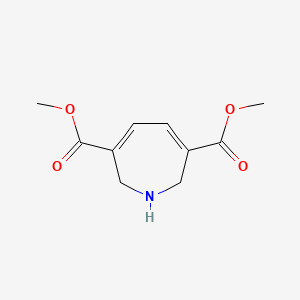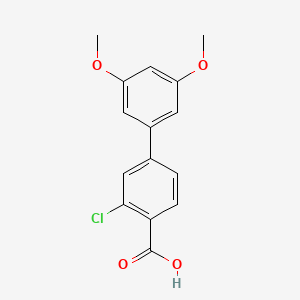
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a heterocyclic organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . It features a seven-membered ring fused with a six-membered ring, making it a bicyclic compound . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate typically involves the reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with sodium methoxide or mineral acids. The reaction conditions often include the use of solvents like ethanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate undergoes various chemical reactions, including:
Rearrangement Reactions: It rearranges to methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate under the action of sodium methoxide or mineral acids.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, mineral acids, and N-bromosuccinimide. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products
Aplicaciones Científicas De Investigación
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate
- 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo rearrangement and bromination reactions under mild conditions makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQASSDHBGWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(CNC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856725 |
Source


|
| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-54-6 |
Source


|
| Record name | Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)





![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)







